molecular formula C16H15FO3 B14016887 Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate

Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate

Katalognummer: B14016887
Molekulargewicht: 274.29 g/mol
InChI-Schlüssel: BRWRNRWUKDFBRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a methyl ester group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes . The exact mechanism depends on the context of its application and the specific biological or chemical system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(benzyloxy)-3-fluorobenzoate: Similar structure but lacks the methyl group on the benzene ring.

    Methyl 2-(benzyloxy)-4-methylbenzoate: Similar structure but lacks the fluorine atom.

    Methyl 3-fluoro-4-methylbenzoate: Similar structure but lacks the benzyloxy group.

Uniqueness

Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C16H15FO3

Molekulargewicht

274.29 g/mol

IUPAC-Name

methyl 3-fluoro-4-methyl-2-phenylmethoxybenzoate

InChI

InChI=1S/C16H15FO3/c1-11-8-9-13(16(18)19-2)15(14(11)17)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI-Schlüssel

BRWRNRWUKDFBRO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.